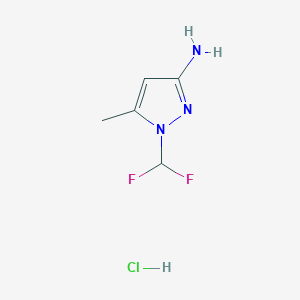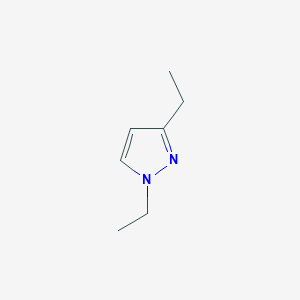
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with isobutyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The benzothiazole ring structure allows for strong interactions with protein targets, making it a valuable scaffold in drug design. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
- Propyl 2-amino-1,3-benzothiazole-6-carboxylate
Uniqueness
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific isobutyl group, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Properties
CAS No. |
890092-79-2 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
LPVBAMUYNRVAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12222440.png)


![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12222473.png)


![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12222489.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222491.png)
![2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222495.png)
![Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate](/img/structure/B12222496.png)
![1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B12222497.png)

![(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B12222503.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12222511.png)
